

Repotrectinib mechanism of action ROS1 inhibition

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Compound Focus: Repotrectinib

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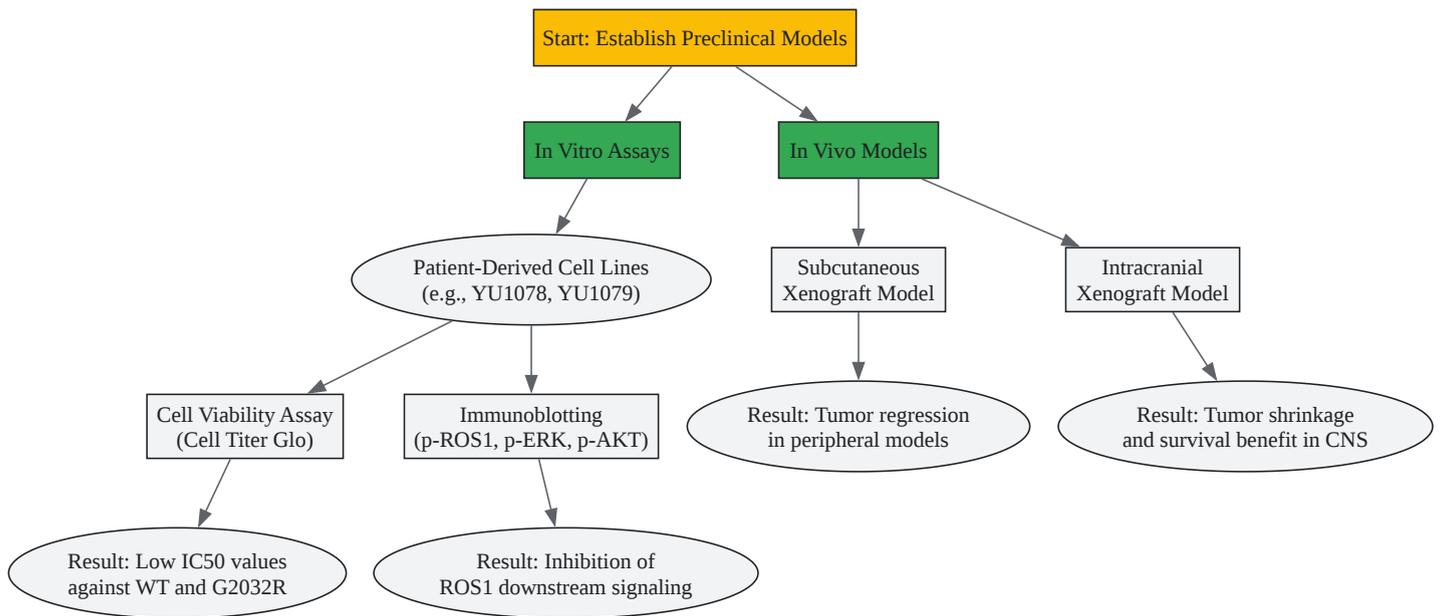
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Preclinical Validation of Mechanism

Key experiments provide the foundational evidence for **repotrectinib**'s proposed mechanism of action.

- **In Vitro Cell Proliferation Assays:** **Repotrectinib**'s potency was measured using **Cell Titer Glo** assays. In patient-derived cell (PDC) lines, **repotrectinib** demonstrated a lower IC50 (half-maximal inhibitory concentration) in treatment-naive ROS1+ models (YU1078) compared to crizotinib, ceritinib, and entrectinib. Crucially, it showed **potent activity in the ROS1 G2032R-mutant model (YU1079)**, where other TKIs failed [1].
- **Immunoblotting (Western Blot) Analysis:** To confirm on-target engagement, researchers treated ROS1+ PDCs with **repotrectinib** and analyzed cell lysates. Immunoblotting showed that **repotrectinib dose-dependently reduced phosphorylation of ROS1** and its key downstream effectors, including **ERK and AKT**, indicating successful blockade of the MAPK and PI3K signaling pathways [1].
- **In Vivo Xenograft Models:** The anti-tumor activity was validated in mouse models implanted with ROS1+ patient-derived tumors. **Repotrectinib** induced **significant tumor regression** in both treatment-naive and G2032R-mutant models. Furthermore, in a **mouse brain-metastasis model** created by intracranially implanting YU1078-luc cells, **repotrectinib** treatment led to reduced bioluminescent signal and improved survival, demonstrating its **efficient BBB penetration and intracranial efficacy** [1].

Below is a simplified workflow of the key preclinical experiments that validate **repotrectinib**'s mechanism of action.



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Clinical Trial Evidence (TRIDENT-1)

The phase 1/2 TRIDENT-1 trial translated these preclinical findings into clinical practice, confirming **repotrectinib**'s efficacy in humans [2] [3]. The recommended Phase 2 dose is **160 mg once daily for 14 days, then 160 mg twice daily** [2] [4].

The table below summarizes key efficacy data from the TRIDENT-1 trial.

Patient Cohort	Confirmed Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
ROS1+ TKI-Naive (n=71)	79% (95% CI, 68-88) [2] [3]	34.1 months (95% CI, 25.6-NE) [2] [3]	35.7 months (95% CI, 27.4-NE) [2] [3]
1 Prior ROS1 TKI, Chemo-Naive (n=56)	38% (95% CI, 25-52) [2] [3]	14.8 months (95% CI, 7.6-NE) [2] [3]	9.0 months (95% CI, 6.8-19.6) [2] [3]
With ROS1 G2032R Mutation (n=17, across cohorts)	59% (95% CI, 33-82) [2] [5] [3]	Data not specified	Data not specified

Repotrectinib also demonstrated strong activity against brain metastases. In TKI-naive patients with measurable brain metastases, the **intracranial ORR was 89%**, and it was **38%** in those previously treated with a ROS1 TKI [6] [5].

Resistance and Adverse Events

Despite its potency, tumors can develop resistance to **repotrectinib**. Understanding these mechanisms is crucial for guiding subsequent therapies. Case reports have identified potential on-target resistance mutations, such as **L2086F** and **S1986Y/F** [7].

The most common treatment-related adverse events are dizziness (58%), dysgeusia (50%), and paresthesia (30%). These are mostly low-grade, manageable, and led to treatment discontinuation in only 3% of patients [2] [3].

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